Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate , reflecting its functional groups and substitution pattern. The structure consists of a benzoate core with:
- A methyl ester group at position 1.
- An amino group at position 2.
- A tert-butoxycarbonyl (Boc)-protected amino group at position 4.
The structural formula is C₁₃H₁₈N₂O₄ , with a molecular weight of 266.29 g/mol . The SMILES notation is CC(C)(C)OC(=O)Nc1ccc(C(=O)OC)c(c1)N, and the InChI key is WPLGMFQZRATGQL-UHFFFAOYSA-N.
Alternative Nomenclature Systems and Common Synonyms
This compound is recognized under multiple naming conventions and commercial designations:
Table 2: Synonyms and Alternative Names
The Boc group (tert-butoxycarbonyl) is a widely used protecting group in peptide synthesis, influencing the compound’s reactivity and stability.
CAS Registry Number and Regulatory Classifications
The CAS Registry Number for this compound is 849792-91-2 . Regulatory classifications include:
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLGMFQZRATGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610372 | |
| Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849792-91-2 | |
| Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Amino Group
- Reagents : Di-tert-butyl dicarbonate (Boc2O) is used as the Boc-protecting reagent.
- Solvent : Common solvents include ethyl acetate or dichloromethane.
- Conditions : The reaction mixture is typically stirred at elevated temperatures (e.g., 70 °C) for extended periods (up to 48 hours) to ensure complete protection.
- Workup : After completion, the solvent is removed under reduced pressure, and the residue is subjected to liquid-liquid extraction with ethyl acetate and water. The organic layer is washed with acidic aqueous solutions (e.g., 1 M HCl) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification : Flash column chromatography using ethyl acetate/hexane mixtures (e.g., 1:7) is employed to purify the protected product.
| Starting Material | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methyl 4-amino-2-hydroxybenzoate | Di-tert-butyl dicarbonate (1.1 eq) | 70 °C, 48 h | ~85-90 | Stirring under inert atmosphere recommended |
This procedure yields methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate, which is a direct precursor or analog to methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate.
Esterification and Amino Group Protection Combined
In some protocols, methyl esterification and Boc protection are performed sequentially or in tandem starting from the corresponding aminobenzoic acid. Esterification is typically done by refluxing the acid with methanol in the presence of a catalytic amount of sulfuric acid or other acid catalysts, followed by neutralization and extraction.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Methanol, conc. H2SO4, reflux overnight | Formation of methyl ester |
| Boc Protection | Boc2O, ethyl acetate, 70 °C, 48 h | Formation of Boc-protected amino ester |
This sequence ensures the amino group is protected after ester formation, avoiding side reactions during esterification.
Alternative Methods and Notes
- Use of Bases for Neutralization : Ammonia solution is often used to neutralize reaction mixtures after Boc protection, which facilitates isolation of the product.
- Protection of Hydroxyl Groups : In cases where hydroxyl groups are present, tert-butyldimethylsilyl (TBDMS) protection may be employed before Boc protection to prevent side reactions; however, this is less common for the target compound here.
- Catalytic Hydrogenation : Reduction of nitro groups to amino groups prior to Boc protection is achieved by catalytic hydrogenation using Pd/C under hydrogen atmosphere at room temperature.
- Purification : Flash chromatography is standard to achieve high purity, using solvent systems tailored to the polarity of the Boc-protected esters.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acids such as trifluoroacetic acid (TFA) to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 2-amino-4-aminobenzoic acid methyl ester.
Hydrolysis: 2-amino-4-((tert-butoxycarbonyl)amino)benzoic acid.
Scientific Research Applications
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted side reactions during synthetic procedures. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, targeting specific molecular pathways and interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table and discussion highlight key differences between MAB-Boc and its structural analogs, focusing on physicochemical properties, reactivity, and applications.
Table 1: Comparative Properties of MAB-Boc and Analogous Compounds
| Compound Name | Substituent Positions | Protecting Group | Melting Point (°C) | Solubility (DMSO) | Stability (pH Sensitivity) | Applications |
|---|---|---|---|---|---|---|
| Methyl 2-amino-4-(Boc-amino)benzoate (MAB-Boc) | 2,4 | Boc | 148–152 | High | Stable in base; labile in acid | Peptide synthesis, drug design |
| Methyl 2-amino-4-aminobenzoate | 2,4 | None | 165–168 | Moderate | Unstable in base/oxidizing agents | Intermediate for dyes |
| Methyl 2-(Fmoc-amino)-4-(Boc-amino)benzoate | 2,4 | Fmoc (2), Boc (4) | 135–138 | High | Labile in base (Fmoc cleavage) | Solid-phase peptide synthesis |
| Ethyl 2-amino-4-(Boc-amino)benzoate | 2,4 | Boc | 140–144 | Moderate | Stable in base; labile in acid | Prodrug formulations |
| Methyl 3-amino-4-(Boc-amino)benzoate | 3,4 | Boc | 155–158 | Low | Stable in base | Catalysis studies |
Key Comparisons
a. Protective Group Influence
- Boc vs. Fmoc : The Boc group in MAB-Boc enhances solubility in organic solvents (e.g., DMSO) compared to the Fmoc-protected analog, which exhibits base sensitivity due to Fmoc’s piperidine-labile nature. This makes MAB-Boc preferable for acid-mediated deprotection strategies .
b. Ester Group Variations
- Methyl vs. Ethyl Esters : The methyl ester in MAB-Boc confers higher solubility in polar aprotic solvents compared to the ethyl analog. However, ethyl esters are marginally more stable toward hydrolysis, making them suitable for prodrug applications requiring delayed release .
c. Substituent Position Effects
- 2,4 vs. 3,4 Substitution: The 2-amino group in MAB-Boc creates an ortho-effect, increasing electron density at the aromatic ring and enhancing reactivity in electrophilic substitutions. In contrast, the 3,4-substituted isomer shows reduced solubility and is less explored in medicinal chemistry .
Research Findings
- Stability Studies : MAB-Boc remains intact under basic conditions (pH > 10) but undergoes rapid Boc deprotection in trifluoroacetic acid (TFA), as confirmed by NMR and LC-MS analyses .
- Crystallographic Data : Structural studies using SHELX software reveal that MAB-Boc forms hydrogen-bonded dimers in the solid state, a feature absent in its ethyl ester counterpart .
- Pharmacological Relevance : MAB-Boc derivatives exhibit enhanced blood-brain barrier penetration in preclinical models compared to unprotected analogs, highlighting its utility in CNS drug development .
Biological Activity
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, with the CAS number 849792-91-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 266.29 g/mol
- LogP : 2.997
- PSA (Polar Surface Area) : 94.14 Ų
These properties suggest that this compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antibacterial Activity
Research indicates that derivatives of this compound may exhibit antibacterial properties. A study on related compounds demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) reported in the low nanomolar range .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 7a | S. aureus | <0.03125 |
| Compound 7a | E. faecalis | <0.125 |
The promising antibacterial activity suggests that this compound could be a lead compound for further development in antibiotic therapies.
Inhibitory Studies
In vitro studies have shown that compounds similar to this compound can inhibit bacterial DNA gyrase and topoisomerase IV effectively, which are critical enzymes for bacterial DNA replication and transcription .
Case Studies and Research Findings
- Study on Dual Inhibitors : A recent investigation into dual inhibitors targeting bacterial topoisomerases found that certain derivatives exhibited significant antibacterial activity against resistant strains. The lead compound demonstrated favorable pharmacokinetics and solubility, suggesting potential for oral bioavailability .
- Pharmacological Profiling : In another study focusing on the pharmacological profiling of similar compounds, it was noted that these agents displayed low toxicity profiles while maintaining effective inhibition of target enzymes involved in bacterial growth .
- Potential Applications : Given its structural characteristics and preliminary biological activity data, this compound may serve as a scaffold for developing new antibiotics or other therapeutic agents targeting bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate, and how is its purity validated?
- Methodology : The compound is typically synthesized via sequential protection and coupling reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, followed by esterification of the carboxylic acid moiety. Purity (≥95%) is confirmed using HPLC or LC-MS, with structural validation via H/C NMR and IR spectroscopy to confirm the Boc-protected amine (1.2–1.4 ppm for tert-butyl protons) and ester carbonyl (170–175 ppm in C NMR) .
Q. What is the role of the Boc-protecting group in this compound’s synthetic applications?
- Methodology : The Boc group shields the amine during multi-step syntheses, preventing unwanted side reactions (e.g., nucleophilic attacks). Deprotection is achieved under mild acidic conditions (e.g., TFA in DCM), preserving acid-sensitive functional groups. This strategy is critical in peptide and heterocycle synthesis, as noted in azetidine and selenazole derivatives .
Q. How is this compound purified post-synthesis, and what solvents are optimal?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for purification. Recrystallization from ethanol or methanol improves crystallinity. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions, while low solubility in water aids isolation .
Advanced Research Questions
Q. How can regioselective functionalization at the 4-position be achieved for drug design applications?
- Methodology : Electrophilic aromatic substitution (e.g., nitration, sulfonation) or transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) can modify the 4-position. Computational tools (DFT) predict reactivity, with the Boc group directing substitution patterns. Example: Fluorosulfonylation at the 4-position enhances bioactivity in kinase inhibitors .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, while the ester bond is prone to saponification in alkaline media. Storage at -20°C in inert atmospheres (argon) is recommended .
Q. How is this compound utilized in synthesizing nitrogen-containing heterocycles for medicinal chemistry?
- Methodology : It serves as a precursor for azetidines and selenazoles via cyclization reactions. For example, reaction with selenoureas forms 1,3-selenazole-5-carboxylates, which exhibit antimicrobial activity. Boc deprotection post-cyclization yields free amines for further functionalization .
Q. What computational approaches predict the reactivity of this compound in novel reaction pathways?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), guiding structural modifications for drug discovery .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm connectivity. Compare with literature data for Boc-protected analogs. Contradictions may arise from solvent effects or impurities; repurification or alternative deuterated solvents (CDCl₃ vs. DMSO-d₆) can clarify .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
